molecular formula C10H11F3O2 B8161904 (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol

(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Cat. No.: B8161904
M. Wt: 220.19 g/mol
InChI Key: DVRXBMHLLBTVJD-UHFFFAOYSA-N
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Description

(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 2-methyl-4-hydroxybenzyl alcohol with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde or 2-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)phenylmethane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds with specific reactivity.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating the mechanisms of various biochemical processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.

    (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to the presence of both a trifluoroethoxy group and a hydroxymethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous .

Properties

IUPAC Name

[2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4,14H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRXBMHLLBTVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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